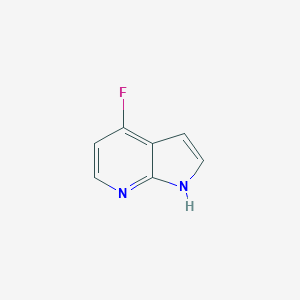

4-Fluoro-7-azaindole

Beschreibung

Overview of Azaindole Scaffold in Chemical Biology and Medicinal Chemistry

The azaindole scaffold is recognized as a privileged structure in medicinal chemistry due to its prevalence in biologically active natural products and synthetic derivatives rsc.orgrsc.orgmdpi.com. These compounds have demonstrated potential as therapeutic agents for a variety of diseases, including cancer, diabetes, HIV, asthma, influenza infections, and Alzheimer's disease rsc.org. The four structural isomers of azaindole (4-, 5-, 6-, and 7-azaindole) exhibit distinct physicochemical and pharmacological properties influenced by the position of the nitrogen atom in the bicyclic core rsc.orgresearchgate.netnih.gov. 7-Azaindole (B17877), in particular, has appeared in numerous bioactive molecules compared to its isomers rsc.org.

Azaindoles are considered excellent bioisosteres for indole (B1671886) and purine (B94841) systems, offering opportunities to modulate properties such as solubility, pKa, lipophilicity, target binding, and ADME-tox characteristics mdpi.comresearchgate.net. This makes the azaindole core valuable in drug optimization strategies mdpi.com. The scaffold's ability to form bidentate hydrogen bonds with the hinge region of protein kinases is well-known, positioning it as a privileged scaffold for kinase inhibition researchgate.net. Research has shown that over 90 protein kinases are sensitive to 7-azaindole-based compounds, highlighting its utility in developing various protein kinase inhibitors researchgate.net.

Significance of Fluorine Substitution in 7-Azaindole Derivatives

Fluorine substitution on aromatic rings is a common strategy in medicinal chemistry to influence the chemical and biological properties of compounds nih.gov. In the context of 7-azaindole derivatives, the introduction of a fluorine atom, as seen in 4-Fluoro-7-azaindole, can significantly impact reactivity and biological activity fluoromart.comresearchgate.net.

Studies have shown that fluorine substitution can affect antiviral activity in 7-azaindole derivatives. For instance, a benzene (B151609) ring substituted with a fluorine atom displayed greater activity than one substituted with a methoxy (B1213986) group in certain antiviral compounds nih.gov. 4-Fluoro-7-azaindoles have demonstrated greater reactivity towards SNAr reactions under certain conditions compared to their chloro counterparts researchgate.net. The presence of fluorine can also be involved in rare instances of radical ipso-substitution of a carbon-fluorine bond, leading to highly functionalized fluoro-7-azaindole derivatives fluoromart.comresearchgate.net. Furthermore, the introduction of fluorine on a benzenesulfonamide (B165840) segment attached to a 7-azaindole core was explored to modulate inhibitory potency against PI3K, although in one study, it did not significantly change the activity compared to the unsubstituted analog nih.gov.

Historical Context of 7-Azaindole Research

Research into the 7-azaindole scaffold has a history rooted in its structural similarity to indole and purine systems, both of which are fundamental in biological processes mdpi.comnih.gov. Early studies explored the fundamental chemical properties and synthesis of the azaindole core eurekaselect.com. Over the past few decades, numerous investigators have focused on developing novel synthetic methods for azaindole core units due to their interesting biochemical and biophysical properties rsc.orgrsc.org. These efforts have led to the production of a variety of diversely substituted azaindoles, including bioactive natural products, key intermediates, and drug candidates rsc.orgrsc.org.

The photophysical behavior of 7-azaindole, particularly its ability to undergo excited-state double-proton transfer (ESDPT) in a dimer form, has been studied as a model for DNA base pairs aip.orgbeilstein-journals.org. This fundamental research into its excited singlet states and acid-base properties has contributed to understanding its behavior in proton transfer processes aip.org.

More recently, research has increasingly focused on the application of the 7-azaindole scaffold in drug discovery programs fluoromart.commdpi.comrsc.org. Advances in metal-catalyzed chemistry have supported the development of novel methods for the functionalization of the 7-azaindole template, enabling the synthesis of derivatives with potential medicinal properties fluoromart.comrsc.org. The scaffold's utility in designing kinase inhibitors has been a significant area of investigation mdpi.comresearchgate.netjst.go.jp. The historical progression shows a shift from fundamental studies of the core structure to sophisticated synthetic strategies and extensive exploration of its biological and pharmacological potential.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTWCWYRUCKWDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=CC(=C21)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461514 | |

| Record name | 4-Fluoro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640735-23-5 | |

| Record name | 4-Fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640735-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Fluoro 7 Azaindole

De Novo Synthesis Strategies for 7-Azaindole (B17877) Core

Traditional indole (B1671886) synthesis methods, such as the Fischer, Bartoli, and Reissert approaches, are frequently unsuitable for azaindole synthesis due to the electron-deficient nature of the pyridine (B92270) starting materials nsf.govacs.org. This has led to the development of alternative strategies specifically tailored for the azaindole system.

Chichibabin Cyclization Approaches

The Chichibabin reaction, a nucleophilic addition of an alkali metal amide to a pyridine, has been adapted for the synthesis of 7-azaindoles rsc.orgnih.govresearchgate.net. This approach typically involves the condensation of a metalated 3-picoline derivative with a nitrile, followed by cyclization.

Lithium Diisopropylamide (LDA)-Mediated Condensation Reactions

Lithium diisopropylamide (LDA) is a commonly used base in Chichibabin-type cyclizations for 7-azaindole synthesis. For instance, the LDA-mediated condensation of 2-fluoro-3-picoline with benzonitrile (B105546) has been described for the formation of 2-phenyl-7-azaindole via a Chichibabin cyclization nih.govacs.orgnih.govacs.orgfigshare.com. This reaction can be complex due to facile dimerization of the picoline and rapid addition of LDA to the nitrile, with both adducts potentially re-entering the reaction pathway to form the desired 7-azaindole nih.govacs.orgacs.org.

A procedure for the conversion of 2-fluoro-3-picoline to 2-phenyl-7-azaindole involves the sequential addition of 2-fluoro-3-picoline to 2.1 equivalents of LDA in THF at -40 °C. After 60 minutes, the addition of 1.2 equivalents of benzonitrile and stirring for an additional 2.0 hours at -40 °C affords the product in 80% yield. Reversing the order of addition, where benzonitrile is added to LDA first, followed by 2-fluoro-3-picoline, can result in a slightly higher yield of 82% nih.govacs.org. Using only 1.05 equivalents of LDA leads to a significantly lower yield (15–20%) nih.govacs.org.

Table 1: LDA-Mediated Synthesis of 2-Phenyl-7-azaindole from 2-Fluoro-3-picoline

| Reactants | Base | Equivalents of Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Citation |

| 2-Fluoro-3-picoline, Benzonitrile | LDA | 2.1 | THF | -40 | 2.5 hours | 80 | nih.govacs.org |

| Benzonitrile, 2-Fluoro-3-picoline | LDA | 2.1 | THF | -40 | 2.0 hours | 82 | nih.govacs.org |

| 2-Fluoro-3-picoline, Benzonitrile | LDA | 1.05 | THF | -40 | - | 15–20 | nih.govacs.org |

Role of Fluoro Moiety in Cyclization Pathways

In Chichibabin-type cyclizations involving fluorinated pyridine precursors, the presence of the fluorine atom can influence the reaction pathway. While the fluorine atom in 2-fluoro-3-picoline does not necessarily improve the yield of the cyclization product compared to non-fluorinated analogs, it can be a useful handle for studying the reaction mechanism using techniques like 19F NMR spectroscopy nih.gov. The fluorine can act as a leaving group in the final cyclization step, which corresponds to a nucleophilic aromatic substitution (SNAr) reaction acs.orgfigshare.com. Substitution of the fluoro moiety precludes an air oxidation step that is required in some standard Chichibabin protocols nih.gov.

Palladium-Catalyzed Cascade C-N Cross-Coupling/Heck Reactions

Palladium-catalyzed cascade reactions offer an efficient route to construct the azaindole core. A practical palladium-catalyzed cascade C-N cross-coupling/Heck reaction has been developed for the synthesis of substituted 4-, 5-, 6-, and 7-azaindoles starting from amino-o-bromopyridines and alkenyl bromides nih.govacs.org. This method utilizes a Pd2(dba)3/XPhos/t-BuONa catalytic system nih.govacs.org.

This cascade approach involves an initial C-N cross-coupling followed by an intramolecular Heck reaction to form the pyrrole (B145914) ring of the azaindole system nih.govacs.org. While the specific application to 4-fluoro-7-azaindole is not explicitly detailed in the provided snippets for this particular cascade, the general methodology demonstrates the utility of palladium catalysis in constructing substituted azaindoles from functionalized aminopyridines nih.govresearchgate.netcsic.esmdpi.com. Palladium nanocatalysts have also been explored for C-N/Heck reaction cross-coupling cascades in azaindole synthesis, showing improved conversion for 7-azaindole formation compared to some traditional systems researchgate.netcsic.es.

Synthesis from Substituted 2-Fluoropyridines

Substituted 2-fluoropyridines serve as versatile starting materials for the synthesis of 7-azaindoles, including those with a fluorine at the 4-position acs.orgnih.govfigshare.com. One approach involves C3-metalation of the 2-fluoropyridine (B1216828), followed by 1,4-addition to nitroolefins to yield substituted 2-fluoro-3-(2-nitroethyl)pyridines acs.orgfigshare.comacs.org. These intermediates can then undergo a sequence involving oxidative Nef reaction, reductive amination, and intramolecular SNAr cyclization to furnish 7-azaindolines acs.orgfigshare.comacs.org. Subsequent oxidation can convert the 7-azaindolines to the corresponding 7-azaindoles acs.orgfigshare.com.

This method allows for the introduction of substituents at various positions of the azaindole core, providing a route to highly functionalized derivatives acs.orgfigshare.comacs.org. For example, regioselective electrophilic substitution at the C5 position (e.g., bromination or nitration) can be performed on the 7-azaindoline intermediates before the final oxidation to the azaindole acs.orgfigshare.com.

One-Pot Selective Synthesis of 7-Azaindoles and 7-Azaindolines from 2-Fluoro-3-methylpyridine (B30981) and Arylaldehydes

A novel one-pot method has been developed for the selective synthesis of 7-azaindoles and 7-azaindolines from readily available 2-fluoro-3-methylpyridine and arylaldehydes nsf.govfluoromart.comrsc.orgnih.govrsc.org. This method demonstrates remarkable chemoselectivity that is dependent on the counterion of the alkali amide base used nsf.govfluoromart.comrsc.orgrsc.org.

Specifically, using lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) as the base favors the formation of 7-azaindolines, while potassium bis(trimethylsilyl)amide (KN(SiMe3)2) leads to the selective formation of 7-azaindoles nsf.govfluoromart.comrsc.orgrsc.org. This counterion-controlled chemoselectivity provides a flexible platform for accessing either the saturated or unsaturated form of the azaindole system in a single reaction vessel nsf.govrsc.orgrsc.org. The reaction proceeds through domino C-N and C-C bond formation steps nsf.govrsc.orgresearchgate.net. This approach avoids the need for stoichiometric oxidants, which are sometimes required in other methods nsf.gov.

Table 2: Counterion-Controlled Synthesis of 7-Azaindoles and 7-Azaindolines

| Starting Materials | Base | Counterion | Product Class | Citation |

| 2-Fluoro-3-methylpyridine, Arylaldehyde | MN(SiMe3)2 | Li | 7-Azaindolines | nsf.govfluoromart.comrsc.orgrsc.org |

| 2-Fluoro-3-methylpyridine, Arylaldehyde | MN(SiMe3)2 | K | 7-Azaindoles | nsf.govfluoromart.comrsc.orgrsc.org |

This method allows for the introduction of a range of substituents derived from the arylaldehyde, providing opportunities for further functionalization nsf.govrsc.org.

Chemoselectivity Control by Alkali Counterions (LiN(SiMe3)2 vs. KN(SiMe3)2)

The choice of alkali metal counterion in reactions involving silylamides like LiN(SiMe3)2 and KN(SiMe3)2 can significantly influence chemoselectivity, leading to different reaction outcomes rsc.orgrsc.org. In the context of synthesizing 7-azaindoles and 7-azaindolines from 2-fluoro-3-methylpyridine and arylaldehydes, the chemoselectivity is counterion dependent rsc.orgrsc.org. Specifically, LiN(SiMe3)2 tends to favor the formation of 7-azaindolines, while KN(SiMe3)2 promotes the formation of 7-azaindoles rsc.orgrsc.org. This counterion-controlled chemoselectivity provides a method for selectively accessing different structural classes of azaindole derivatives rsc.orgrsc.org.

Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold can undergo various functionalization and derivatization reactions, allowing for the introduction of diverse substituents and the creation of more complex molecules fluoromart.comresearchgate.net. The chemistry of 7-azaindole derivatives has advanced significantly, enabling functionalization at nearly all positions of the nucleus researchgate.net.

Nucleophilic Aromatic Substitution (SNAr) Reactions at C-4

Nucleophilic Aromatic Substitution (SNAr) reactions are a key method for functionalizing the this compound scaffold, particularly at the C-4 position where the fluorine atom is located fluoromart.comresearchgate.netresearchgate.net. The presence of the electron-withdrawing nitrogen atom in the pyridine ring of the azaindole system facilitates SNAr reactions chemeurope.com. 4-Halo-7-azaindoles, including this compound, are reactive towards SNAr reactions fluoromart.comresearchgate.net.

Microwave heating has been demonstrated to facilitate nucleophilic aromatic substitution of 4-halo-7-azaindoles with cyclic secondary amines fluoromart.comresearchgate.netresearchgate.netresearchgate.net. This microwave-assisted approach provides a straightforward and rapid synthesis of 4-(cyclic dialkylamino)-7-azaindoles researchgate.netresearchgate.netresearchgate.net. Studies have shown that 4-fluoro-7-azaindoles exhibit greater reactivity towards SNAr reactions under microwave conditions compared to their 4-chloro counterparts researchgate.netresearchgate.netresearchgate.net.

Radical Ipso-Substitution of Carbon-Fluorine Bonds

Radical ipso-substitution of carbon-fluorine bonds in fluoro-7-azaindole systems represents a less common but synthetically useful transformation fluoromart.comcolab.wsnih.govresearchgate.netacs.org. This type of reaction can lead to highly functionalized fluoro-7-azaindolines and fluoro-7-azaindoles fluoromart.comcolab.wsnih.govresearchgate.netacs.org. While homolytic rupture of a C-F bond is generally rare, the process in these systems can be driven by factors such as the restoration of aromaticity in the final step researchgate.net. Rare examples of synthetically useful radical ipso-substitution of a carbon-fluorine bond have been reported, resulting in highly functionalized 5,6-difluoro-7-azaindolines fluoromart.comnih.govacs.org.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of azaindole scaffolds, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds fishersci.caresearchgate.netnih.govmdpi.com. These reactions have been widely applied in the synthesis and functionalization of azaindoles nih.govmdpi.com.

The Suzuki-Miyaura cross-coupling reaction is a particularly important method for constructing biaryl and vinylaryl compounds and has been applied to the synthesis and functionalization of azaindoles researchgate.netfishersci.caresearchgate.netnih.govmdpi.comnih.gov. This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or pseudohalide in the presence of a palladium catalyst and a base nih.gov. The Suzuki reaction allows for the introduction of diverse aryl and alkenyl groups onto the azaindole core nih.govmdpi.comacs.org. For instance, Suzuki-Miyaura C-arylations on halogenated azaindole precursors enable the site-selective introduction of diverse aryl groups acs.org. Studies have shown that various aryl boronic acids, including those with electron-donating and electron-withdrawing substituents, can be coupled with azaindole precursors using optimized conditions acs.org.

Table 1: Representative Suzuki Cross-Coupling Results with a 7-Azaindole Precursor

| Aryl Boronic Acid Substituent | Product Yield (%) |

| 4-methyl | 89 acs.org |

| 3-methyl | 93 acs.org |

| 4-methoxy | 93 acs.org |

| 4-fluoro | 79 acs.org |

| 3,5-bis(trifluoromethyl) | 67 acs.org |

Note: Data extracted from a study on the synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction. acs.org

The Suzuki reaction has been applied to the construction of azaindoles starting from chloroamino-N-heterocycles, providing an efficient route to a wide range of aza- and diazaindoles nih.govmdpi.com. These methods often involve optimized catalytic systems and reaction conditions to achieve good yields and selectivity nih.govmdpi.com.

Sonogashira Coupling Reactions

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide nih.gov, unl.pt, uni-rostock.de. This reaction is a powerful tool for introducing alkyne functionalities onto the azaindole core. Studies on 7-azaindole derivatives have demonstrated the utility of Sonogashira coupling for functionalization at various positions. For instance, the reaction has been used in the synthesis of 2-substituted 7-azaindoles starting from 2-amino-3-iodopyridine (B10696) and terminal alkynes, followed by cyclization organic-chemistry.org, organic-chemistry.org. Another application involves the Sonogashira coupling of 4-iodo-1-acetyl-7-azaindole (B1312628) with 2-methyl-3-butyn-2-ol, yielding the coupled product in high yield atlanchimpharma.com. Double Sonogashira reactions have also been employed in the synthesis of new 7-azaindole derivatives nih.gov, unl.pt. The successful application of Sonogashira coupling to halo-substituted azaindoles, including at the 4-position, suggests its potential for the functionalization of this compound, likely requiring a halide (e.g., bromo or iodo) at a different position on the azaindole core for the coupling to occur directly on the azaindole ring system.

Stille Cross-Coupling Reactions

The Stille coupling, another palladium-catalyzed cross-coupling reaction, involves the reaction of an organostannane with an sp2-hybridized organic halide or pseudohalide to form a new C-C bond atlanchimpharma.com. This method has been applied to the functionalization of 7-azaindole derivatives. For example, the Stille coupling of 1-phenylsulfonyl-iodo-7-azaindole with vinyltributyltin has been reported, providing the vinyl-substituted azaindole in good yield atlanchimpharma.com. Stille reactions have also been used to introduce substituents at the C3 position of 7-azaindoles uni-muenchen.de. The reactivity of halo-substituted azaindoles in Stille couplings indicates that this compound, if appropriately functionalized with a stannane (B1208499) or a halide at a position other than the fluorine site, could undergo similar transformations.

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed amination (Buchwald-Hartwig amination) is a widely used reaction for forming C-N bonds between aryl halides or pseudohalides and amines. This methodology is highly relevant for introducing amino groups onto the azaindole scaffold. Procedures for the palladium-catalyzed amination of unprotected halo-7-azaindoles with primary and secondary amines have been developed acs.org, nih.gov, nih.gov. These methods often utilize specific palladium precatalysts and ligand systems to achieve efficient coupling in the presence of the unprotected N-H of the azaindole ring acs.org, nih.gov. Studies have shown successful amination at various positions of the azaindole core, including the 4-position of 4-bromo-7-azaindoles beilstein-journals.org. The effectiveness of these amination protocols on halo-substituted 7-azaindoles suggests their applicability to this compound, particularly if a suitable leaving group (e.g., bromide or iodide) is present at another position on the ring.

N-Alkylation and N-Arylation Strategies

Alkylation and arylation at the nitrogen atom (N1) of the azaindole ring are important transformations for modifying the properties and reactivity of the azaindole scaffold. Various strategies exist for achieving N-alkylation and N-arylation of 7-azaindoles.

Cu(I)-Catalyzed Alkyne Azide (B81097) Cycloaddition (CuAAC) Click Reactions

The Cu(I)-catalyzed Alkyne Azide Cycloaddition (CuAAC), commonly known as a "click" reaction, is a highly efficient and reliable method for joining alkynes and azides to form 1,2,3-triazoles. While primarily used for conjugating molecules, this reaction can be applied to N-functionalized azaindoles bearing alkyne or azide groups to create more complex structures. For instance, N-propargyl 7-azaindole has been used in CuAAC reactions with various azides to synthesize 7-azaindole N-linked 1,2,3-triazole hybrids rsc.org, dntb.gov.ua, nih.gov, researchgate.net, researchgate.net. This strategy allows for the introduction of diverse substituents at the N1 position via a triazole linker.

Cu(II) Fluoride-Catalyzed N-Arylation of 7-Azaindole N-oxides

N-arylation of nitrogen heterocycles is a key transformation in organic synthesis. A specific method for N-arylation involves the use of copper catalysts. A Cu(II) fluoride-catalyzed N-arylation of 7-azaindole N-oxides with boronic acids under base-free conditions has been developed acs.org, iitism.ac.in, researchgate.net, orcid.org, globalauthorid.com. This method provides an efficient route to N-aryl 7-azaindole N-oxides. Mechanistic investigations have highlighted the crucial role of fluoride (B91410) ions in the catalytic cycle acs.org. While this specific method is described for 7-azaindole N-oxides, it demonstrates the potential for copper-catalyzed N-arylation strategies in the azaindole series.

Introduction of Perfluoroalkyl Substituents

The introduction of perfluoroalkyl groups, particularly the trifluoromethyl group (CF3), can significantly impact the chemical and biological properties of a molecule lookchem.com. Methods for introducing perfluoroalkyl substituents onto the azaindole core have been explored. One approach involves the synthesis of 3-perfluoroalkyl-7-azaindoles starting from 2-fluoropyridine through a sequence involving ortho-metalation and reaction with perfluoroalkyl esters lookchem.com. While this method focuses on substitution at the 3-position and uses 2-fluoropyridine as a starting material, it illustrates strategies for incorporating perfluoroalkyl groups into azaindole systems. Further research would be needed to explore methods specifically for introducing perfluoroalkyl groups directly onto or elsewhere on a pre-existing this compound scaffold.

Data Table: Selected Transformations of 7-Azaindole Derivatives

| Reaction Type | Substrate Example (7-Azaindole Derivative) | Coupling Partner Example | Catalyst System | Position of Functionalization | Reference(s) |

| Sonogashira Coupling | 4-iodo-1-acetyl-7-azaindole | 2-methyl-3-butyn-2-ol | Palladium-catalyzed | 4 | atlanchimpharma.com |

| Sonogashira Coupling (Synthesis) | 2-amino-3-iodopyridine | Terminal alkynes | Pd-catalyzed, followed by cyclization | 2 (via synthesis) | organic-chemistry.org, organic-chemistry.org |

| Stille Cross-Coupling | 1-phenylsulfonyl-iodo-7-azaindole | Vinyltributyltin | Pd(PPh3)4, LiCl, DMF | Iodo position | atlanchimpharma.com |

| Palladium-Catalyzed Amination | Unprotected halo-7-azaindoles | Primary and secondary amines | Palladium precatalysts (e.g., RuPhos) | Halo position | acs.org, nih.gov, nih.gov |

| Palladium-Catalyzed Amination | N-substituted 4-bromo-7-azaindoles | Amides, amines, amino esters | Pd(OAc)2/Pd2(dba)3, Xantphos, Cs2CO3, dioxane | 4 | beilstein-journals.org |

| CuAAC Click Reaction | N-propargyl 7-azaindole | Benzyl azides, Phenyl azides | Cu(I)-catalyzed | N1 (via triazole) | rsc.org, dntb.gov.ua, nih.gov |

| Cu(II) Fluoride-Catalyzed N-Arylation | 7-azaindole N-oxides | Boronic acids | CuF2, MeOH (base-free) | N1 | acs.org, iitism.ac.in, researchgate.net |

Synthesis of 4-Substituted-7-azaindoles via N-oxide Intermediates

The synthesis of 4-substituted-7-azaindoles can be achieved through methodologies involving the corresponding N-oxides. One reported method for preparing 4-halogenated-7-azaindoles, including potentially this compound precursors, utilizes 7-azaindole as the starting material. This process involves the preparation of N-oxide-7-azaindole by reacting 7-azaindole with hydrogen peroxide in an organic solvent. google.comgoogle.com The resulting N-oxide is then reacted with phosphorus oxyhalides (POX3), such as POCl3 or POBr3, in a solvent like acetonitrile, using a catalyst such as diisopropyl ethyl amine (DIPEA) to synthesize 4-halo-7-azaindole. google.comgoogle.com The reaction temperature for this halogenation step is typically between 80 °C and 100 °C. google.comgoogle.com This 4-halogenated intermediate can then be further transformed into other 4-substituted derivatives, such as 4-methoxy-7-azaindole, by reaction with alkoxides. google.comgoogle.com

An alternative approach for synthesizing 4-substituted 7-azaindoles involves nucleophilic displacement of a leaving group at the C-4 position. For instance, 4-chloro- and 4-fluoro-7-azaindoles have been shown to undergo nucleophilic aromatic substitution (SNAr) reactions with cyclic secondary amines under microwave heating, providing a straightforward route to 4-(cyclic dialkylamino)-7-azaindoles. researchgate.net Notably, 4-fluoro-7-azaindoles exhibited greater reactivity in these SNAr reactions compared to their 4-chloro counterparts. researchgate.net

Regioselective Functionalization at Various Positions (C-1, C-3, C-5, C-7)

Regioselective functionalization of the 7-azaindole core is a significant area of research, allowing for the synthesis of diverse substituted derivatives. While many studies focus on the parent 7-azaindole or other substituted analogs, the principles and methodologies developed can often be applied or adapted for the functionalization of this compound.

C-1 Functionalization: Functionalization at the N-1 position of 7-azaindoles is commonly achieved through alkylation or arylation reactions. Directed metalation strategies have also been employed to achieve regioselective functionalization. For example, a directed metalation group (DMG) "dance" strategy has been reported where a carbamoyl (B1232498) group initially at the N-7 position migrates to the N-1 position, allowing for subsequent functionalization at C-2 and C-6. researchgate.netscispace.comworktribe.com While this specific example focuses on C-2 and C-6, the N-1 functionalization is a key step in this sequence. Arylation at the N-1 position of 7-azaindoles has also been explored. nih.gov

C-3 Functionalization: The C-3 position of 7-azaindole is known to be susceptible to electrophilic substitution due to the electron-rich nature of the pyrrole ring. Regioselective C-3 functionalization has been achieved through various methods, including chalcogenation reactions. An iodine-catalyzed method has been reported for the regioselective C-3 sulfenylation, selenylation, thiocyanation, and selenocyanation of NH-free 7-azaindoles using various chalcogen sources. acs.orgnih.gov This method has been shown to work effectively with functionalized 7-azaindoles, including those with substituents at the C-4 position like chloro, bromo, cyano, and morpholino groups. acs.org Another approach for regioselective C-3 sulfenylation of N-sulfonyl protected 7-azaindoles utilizes TBAI (tetrabutylammonium iodide) as both a promoter and desulfonylation reagent. rsc.orgrsc.orgresearchgate.net Oxidative C3-H alkenylation of 7-azaindoles under palladium catalysis has also been reported. rsc.org

C-5 Functionalization: Functionalization at the C-5 position of 7-azaindoles can be more challenging but has been achieved through directed metalation and other strategies. One study describes the functionalization at C-5 of 4-fluoro- (B1141089) and 4-chloro-1-triisopropylsilyl-7-azaindole derivatives, leading to a variety of new substituted compounds. researchgate.netuni-muenchen.de Directed ortho-metalation has been utilized for C-5 functionalization starting from 5-bromo-7-azaindole (B68098) and also from 4-halo azaindoles like 4-fluoro and 4-chloro derivatives. uni-muenchen.de

C-7 Functionalization: Functionalization at the C-7 position of 7-azaindole, which is part of the pyridine ring, is typically more difficult and often requires specific directing groups or strategies. Palladium-catalyzed direct arylation of the pyridine N-oxide ring of 7-azaindole N-oxides has been reported to achieve regioselective arylation at the C-6 position. nih.govmdpi.com While this focuses on C-6, it demonstrates the use of N-oxide intermediates for functionalization of the pyridine ring. Another study mentions C-7 arylation of N-methyl 6-azaindole (B1212597) N-oxide. nih.govmdpi.com Regioselective C(sp2)–H activation/annulation of N-(7-azaindole)amides with 1,3-diynes using N-amino-7-azaindole as a bidentate directing group has been shown to furnish 3-alkynylated isoquinolones, indicating functionalization occurring on the azaindole core directed by the N-amino group. acs.org

The regioselectivity of functionalization can be influenced by various factors, including the reaction conditions, the nature of the reagents, and the presence of directing groups or substituents on the 7-azaindole core, such as the fluorine atom at the C-4 position in this compound.

Here are some detailed research findings related to the functionalization of 7-azaindoles, which can be relevant to this compound:

| Functionalization Position | Method/Reagents | Substrate Examples (if specified) | Key Findings | Citation |

| C-3 | Iodine-catalyzed chalcogenation (sulfenylation, selenylation, thiocyanation, selenocyanation) with I2/DMSO. | NH-free 7-azaindoles, including C-4 substituted variants (chloro, bromo, cyano, morpholino). | Efficient and regioselective C-3 functionalization with various chalcogen sources. Good to excellent yields obtained. Method is versatile and applicable to functionalized 7-azaindoles. | acs.orgnih.gov |

| C-3 | TBAI-promoted C-H sulfenylation with sulfonyl chlorides. | N-sulfonyl protected 7-azaindoles. | Regioselective C-3 sulfenylation under transition-metal-free conditions. TBAI acts as both promoter and desulfonylation reagent. Moderate to good yields with broad substrate scope. | rsc.orgrsc.orgresearchgate.net |

| C-5 | Directed ortho-metalation. | 4-fluoro- and 4-chloro-1-triisopropylsilyl-7-azaindole, 5-bromo-7-azaindole. | Successful introduction of functional groups at the C-5 position. Method is applicable to 4-halo azaindoles. | researchgate.netuni-muenchen.de |

| C-6 | Directed metalation-group "dance" (N-7 to N-1 carbamoyl migration). | N-7 carbamoyl azaindoles. | Allows regioselective metalation and electrophile quench at C-6, followed by carbamoyl migration to N-1, enabling further functionalization at C-2. | researchgate.netscispace.comworktribe.com |

| C-6 | Palladium-catalyzed direct arylation of pyridine N-oxides. | N-methyl 7-azaindole N-oxide. | Regioselective arylation at the C-6 position using aryl bromides and a palladium catalyst system. Tolerant of various functional groups on the aryl bromide. | nih.govmdpi.com |

| C-7 | Ruthenium(II)-catalyzed C(sp2)–H activation/annulation. | N-(7-azaindole)amides with 1,3-diynes using N-amino-7-azaindole as a directing group. | Formation of 3-alkynylated isoquinolones, indicating functionalization directed by the N-amino group on the azaindole core. Applicable to aryl- and heteroaryl-substituted amides. | acs.org |

These studies highlight the diverse synthetic strategies available for functionalizing the 7-azaindole core at various positions. While specific examples for this compound at every position are not extensively detailed in the search results, the reported methodologies for functionalizing substituted 7-azaindoles, particularly those with C-4 substituents, provide strong indications of the potential reactivity and synthetic routes applicable to this compound. Further research would be needed to specifically optimize and explore the regioselective functionalization of this compound at each of these positions.

| Compound Name | PubChem CID |

| This compound | 73012792 |

| 7-Azaindole | 271636 |

| 4-chloro-7-azaindole | 11389493 |

| 4-bromo-7-azaindole | 22273643 |

| 5-bromo-7-azaindole | 866319-00-8 (for 5-Fluoro-7-azaindole, searching for 5-bromo-7-azaindole PubChem CID) |

| 4-methoxy-7-azaindole | (No specific PubChem CID found in search results) |

| 7-azaindole N-oxide | (No specific PubChem CID found in search results) |

| TBAI | 160918 |

| DIPEA | 10680 |

| Hydrogen peroxide | 784 |

| Acetonitrile | 6342 |

| POCl3 | 24819 |

| POBr3 | 24880 |

| Thiophenols | (General class, specific CID depends on substituent) |

| Diselenides | (General class, specific CID depends on substituent) |

| Potassium thiocyanate (B1210189) | 11254 |

| Potassium selenocyanate (B1200272) | 159891 |

| Sulfonyl chlorides | (General class, specific CID depends on substituent) |

| Aryl bromides | (General class, specific CID depends on substituent) |

| 1,3-Diynes | (General class, specific CID depends on substituent) |

| N-amino-7-azaindole | (No specific PubChem CID found in search results) |

Note: PubChem CIDs for general classes of compounds (e.g., thiophenols, aryl bromides) are not provided as they represent multiple distinct chemical entities. CIDs for specific examples within these classes would be required for a complete table.## Chemical Synthesis and Functionalization of this compound

This compound is a significant fluorinated analog of 7-azaindole (1H-pyrrolo[2,3-b]pyridine), a bicyclic heteroaromatic compound recognized for its structural resemblance to indole and purine (B94841). researchgate.netrsc.org This structural similarity contributes to the prevalence of 7-azaindole derivatives in medicinal chemistry and their utility in organic synthesis. The incorporation of a fluorine atom at the C-4 position introduces specific electronic and steric effects that can modulate the compound's reactivity and biological interactions.

The synthesis and subsequent chemical transformations of this compound are essential for accessing a wide array of functionalized derivatives, which are valuable in drug discovery and materials science. Strategies for achieving regioselective functionalization at different positions of the 7-azaindole core have been developed, including methods involving N-oxide intermediates and directed metalation approaches.

Synthesis of 4-Substituted-7-azaindoles via N-oxide Intermediates

One established route for synthesizing 4-substituted-7-azaindoles involves the use of N-oxide intermediates. A reported method for the preparation of 4-halogenated-7-azaindoles, which can serve as precursors to this compound, begins with 7-azaindole. google.comgoogle.com The process involves oxidizing 7-azaindole with hydrogen peroxide in an organic solvent to produce N-oxide-7-azaindole. google.comgoogle.com This N-oxide intermediate is then treated with phosphorus oxyhalides (POX3), such as POCl3 or POBr3, in a solvent like acetonitrile, typically in the presence of a catalyst such as diisopropyl ethyl amine (DIPEA), to afford the corresponding 4-halo-7-azaindole. google.comgoogle.com This halogenation step is generally conducted at temperatures ranging from 80 °C to 100 °C. google.comgoogle.com The resulting 4-halogenated product can be further elaborated through reactions with nucleophiles, such as alkoxides, to synthesize other 4-substituted 7-azaindoles like 4-methoxy-7-azaindole. google.comgoogle.com

Another synthetic strategy for introducing substituents at the C-4 position involves nucleophilic aromatic substitution (SNAr) on pre-halogenated 7-azaindoles. For instance, 4-chloro- and 4-fluoro-7-azaindoles have been shown to undergo SNAr reactions with cyclic secondary amines under microwave irradiation, providing an efficient synthesis of 4-(cyclic dialkylamino)-7-azaindoles. researchgate.net It has been observed that this compound exhibits higher reactivity in these SNAr transformations compared to 4-chloro-7-azaindole. researchgate.net

Regioselective Functionalization at Various Positions (C-1, C-3, C-5, C-7)

Achieving regioselective functionalization of the 7-azaindole core is a key challenge in the synthesis of diverse 7-azaindole derivatives. While research often focuses on the parent 7-azaindole or other substituted analogs, the methodologies developed are frequently adaptable to the functionalization of this compound.

C-1 Functionalization: Functionalization at the N-1 position of 7-azaindoles is commonly achieved through standard N-alkylation or N-arylation procedures. Directed metalation strategies have also been employed to control regioselectivity. One such strategy involves a directed metalation group (DMG) "dance," where a carbamoyl group initially located at N-7 migrates to N-1, thereby directing subsequent metalation and functionalization to other positions like C-2 and C-6. researchgate.netscispace.comworktribe.com Although this method primarily targets C-2 and C-6 functionalization, the N-1 functionalization is an integral part of the sequence. N-arylation of 7-azaindoles has also been reported. nih.gov

C-3 Functionalization: The C-3 position of the 7-azaindole system, being part of the electron-rich pyrrole ring, is prone to electrophilic attack. Regioselective functionalization at C-3 has been accomplished through various methods, including chalcogenation. An iodine-catalyzed method enables the regioselective introduction of sulfur, selenium, and thiocyanate or selenocyanate groups at the C-3 position of NH-free 7-azaindoles using I2/DMSO. acs.orgnih.gov This method has demonstrated efficacy with functionalized 7-azaindoles, including those bearing substituents at C-4 such as chloro, bromo, cyano, and morpholino groups. acs.org Another method for regioselective C-3 sulfenylation of N-sulfonyl protected 7-azaindoles utilizes TBAI (tetrabutylammonium iodide) which acts as both a promoter and a desulfonylation reagent under transition-metal-free conditions. rsc.orgrsc.orgresearchgate.net Oxidative C3-H alkenylation of 7-azaindoles catalyzed by palladium has also been documented. rsc.org

C-5 Functionalization: Functionalization at the C-5 position of 7-azaindoles can be achieved through specific synthetic strategies, including directed metalation. Studies have reported the successful functionalization at C-5 of 4-fluoro- and 4-chloro-1-triisopropylsilyl-7-azaindole derivatives, yielding a variety of new substituted compounds. researchgate.netuni-muenchen.de Directed ortho-metalation has been successfully applied for C-5 functionalization starting from 5-bromo-7-azaindole and also from 4-halo azaindoles such as 4-fluoro and 4-chloro derivatives. uni-muenchen.de

C-7 Functionalization: Functionalization at the C-7 position, located on the pyridine ring, is generally more challenging and often necessitates directing groups or specific reaction conditions. Palladium-catalyzed direct arylation of the pyridine N-oxide ring of 7-azaindole N-oxides has been reported to achieve regioselective arylation at the C-6 position. nih.govmdpi.com While this method targets C-6, it illustrates the potential of using N-oxide intermediates for functionalizing the pyridine portion of the molecule. C-7 arylation of N-methyl 6-azaindole N-oxide has also been mentioned. nih.govmdpi.com A ruthenium(II)-catalyzed C(sp2)–H activation/annulation of N-(7-azaindole)amides with 1,3-diynes, employing N-amino-7-azaindole as a bidentate directing group, has been shown to produce 3-alkynylated isoquinolones, indicating functionalization on the azaindole core directed by the N-amino substituent. acs.org

The regioselectivity of these functionalization reactions is influenced by several factors, including the reaction conditions, the nature of the reagents, and the presence of substituents on the 7-azaindole core, such as the fluorine atom at C-4 in this compound, which can impact the electronic distribution and reactivity.

Detailed research findings related to the functionalization of 7-azaindoles, relevant to understanding the potential transformations of this compound, are summarized below:

| Functionalization Position | Method/Reagents | Substrate Examples (if specified) | Key Findings | Citation |

| C-3 | Iodine-catalyzed chalcogenation (sulfenylation, selenylation, thiocyanation, selenocyanation) with I2/DMSO. | NH-free 7-azaindoles, including C-4 substituted variants (chloro, bromo, cyano, morpholino). | Efficient and regioselective C-3 functionalization with various chalcogen sources. Good to excellent yields obtained. Method is versatile and applicable to functionalized 7-azaindoles. | acs.orgnih.gov |

| C-3 | TBAI-promoted C-H sulfenylation with sulfonyl chlorides. | N-sulfonyl protected 7-azaindoles. | Regioselective C-3 sulfenylation under transition-metal-free conditions. TBAI acts as both promoter and desulfonylation reagent. Moderate to good yields with broad substrate scope. | rsc.orgrsc.orgresearchgate.net |

| C-5 | Directed ortho-metalation. | 4-fluoro- and 4-chloro-1-triisopropylsilyl-7-azaindole, 5-bromo-7-azaindole. | Successful introduction of functional groups at the C-5 position. Method is applicable to 4-halo azaindoles. | researchgate.netuni-muenchen.de |

| C-6 | Directed metalation-group "dance" (N-7 to N-1 carbamoyl migration). | N-7 carbamoyl azaindoles. | Allows regioselective metalation and electrophile quench at C-6, followed by carbamoyl migration to N-1, enabling further functionalization at C-2. | researchgate.netscispace.comworktribe.com |

| C-6 | Palladium-catalyzed direct arylation of pyridine N-oxides. | N-methyl 7-azaindole N-oxide. | Regioselective arylation at the C-6 position using aryl bromides and a palladium catalyst system. Tolerant of various functional groups on the aryl bromide. | nih.govmdpi.com |

| C-7 | Ruthenium(II)-catalyzed C(sp2)–H activation/annulation. | N-(7-azaindole)amides with 1,3-diynes using N-amino-7-azaindole as a directing group. | Formation of 3-alkynylated isoquinolones, indicating functionalization directed by the N-amino group on the azaindole core. Applicable to aryl- and heteroaryl-substituted amides. | acs.org |

Molecular Structure, Spectroscopic Characterization, and Computational Studies

Molecular Structure Analysis of 4-Fluoro-7-azaindole Derivatives

The introduction of a fluorine atom to the 7-azaindole (B17877) scaffold significantly influences its electronic properties and intermolecular interactions. The analysis of its derivatives provides a foundational understanding of its chemical behavior.

The molecular structure of 7-azaindole derivatives allows for several types of hydrogen bonding, which are crucial in determining their self-assembly, crystal packing, and interaction with other molecules.

N-H···N Hydrogen Bonding : This is a strong, conventional hydrogen bond that plays a dominant role in the formation of dimers and larger supramolecular structures in 7-azaindole and its derivatives. acs.org In chloro-derivatives of 7-azaindole, molecules form dimers through strong N1–H1···N7′ hydrogen bonds. mdpi.com This interaction involves the pyrrolic N-H group as the hydrogen bond donor and the pyridinic nitrogen as the acceptor. acs.org Theoretical studies on complexes of 7-azaindole with fluoropyridines show that the strength of the N-H···N interaction can be modulated by the degree of fluorination on the pyridine (B92270) ring. rsc.org

C-H···N Hydrogen Bonding : While weaker than N-H···N bonds, C-H···N interactions are also observed in the complexes of 7-azaindole. nih.gov In the 7-azaindole···2-fluoropyridine (B1216828) dimer, for instance, the structure is stabilized by both an N-H···N and a C-H···N hydrogen bond. nih.gov The C-H stretching frequency can exhibit either a red or blue shift depending on the hydrogen-bond acceptor. nih.gov

N-H···F Hydrogen Bonding : The capacity of covalently bound fluorine to act as a hydrogen bond acceptor is a subject of considerable interest and debate. researchgate.net While organic fluorine is generally a weak hydrogen bond acceptor, N-H···F interactions have been observed and characterized, particularly in intramolecular contexts. researchgate.netnih.gov In studies of 7-azaindole complexed with 2-fluoropyridine, a potential conformation involving N-H···F and C-H···N bonds was calculated to be less stable and was not experimentally observed, with the N-H···N bonded structure being dominant. nih.govresearchgate.net However, research on other scaffolds, like 4-anilino-5-fluoroquinazolines, demonstrates that intramolecular N-H···F bonds can form, and their strength can be influenced by the electronic properties of substituents. researchgate.netnih.gov Natural bond orbital (NBO) analysis has been used to discuss the competition between N-H···N and N-H···F interactions. nih.gov

The propensity of 7-azaindole and its derivatives to form hydrogen-bonded dimers is a key feature of their chemistry. These dimerization processes are governed by the dynamics of hydrogen bond formation and breaking.

Computational studies on chloro-substituted 7-azaindole-3-carbaldehydes show that molecules form stable dimers via dual, strong N1–H1···N7′ hydrogen bonds. mdpi.com The stability of different dimer conformations can be influenced by the position of substituents. For example, for 5-chloro-7-azaindole-3-carbaldehyde, the computationally more stable dimer is the one observed in the crystal structure, whereas for the 4-chloro isomer, a dimer with a rotated aldehyde group is predicted to be more stable. mdpi.com

The dynamics of these hydrogen bonds can be probed using time-resolved spectroscopic techniques. Studies on other hydrogen-bonded dimers, such as those of carboxylic acids, show that upon electronic excitation, the hydrogen bond strengths can change, leading to structural rearrangements on ultrafast timescales. ucl.ac.uk For the 7-azaindole dimer itself, excited-state proton transfer is a well-known phenomenon that highlights the dynamic nature of the shared protons within the N-H···N hydrogen bonds.

Spectroscopic Techniques for Characterization

A suite of spectroscopic techniques is employed to elucidate the structure and dynamics of this compound and its derivatives. Each method provides unique information about the molecule's vibrational and electronic properties.

Vibrational spectroscopy, including both IR and Raman techniques, is a powerful tool for probing the molecular structure and, in particular, the hydrogen bonding interactions in 7-azaindole derivatives. mdpi.comnih.gov

IR Spectroscopy : The formation of N-H···N hydrogen bonds in 7-azaindole dimers leads to significant changes in the IR spectrum. A characteristic feature is a large red-shift and broadening of the N-H stretching vibration band (νNH) compared to the monomer. nih.gov In a study of the 7-azaindole···2-fluoropyridine dimer, the N-H stretching frequency was red-shifted by 265 cm⁻¹. nih.gov In solid-state spectra of chloro-7-azaindole-3-carbaldehydes, the band for the N1-H stretching vibration confirms the formation of intermolecular N1–H1···N7′ bonds. mdpi.com The fine structure of this absorption band can be complex due to multiple Fermi resonances. mdpi.com

Raman Spectroscopy : Raman spectroscopy provides complementary vibrational information. americanpharmaceuticalreview.com For chloro-7-azaindole-3-carbaldehydes, the strong band corresponding to the C=O stretching vibration is observed in both IR and Raman spectra, and its position can indicate the presence of other intermolecular interactions, such as C–H···O bonds. mdpi.com

Table 1: Selected Vibrational Frequencies for 7-Azaindole Derivatives

| Compound/Complex | Vibrational Mode | Experimental Frequency (cm⁻¹) | Technique | Observation |

|---|---|---|---|---|

| 7-azaindole···2-fluoropyridine dimer | N-H stretch | Red-shifted by 265 cm⁻¹ | RIDIR | Indicates strong N-H···N hydrogen bonding. nih.gov |

| 5-chloro-7-azaindole-3-carbaldehyde | N-H stretch | 3098 | IR | Confirms intermolecular N1–H1⋅⋅⋅N7′ bonds. mdpi.com |

| 5-chloro-7-azaindole-3-carbaldehyde | C=O stretch | 1663 (Raman), 1653 (IR) | Raman, IR | Lower than theoretical values, suggesting C–H∙∙∙O interactions. mdpi.com |

| 4-chloro-7-azaindole-3-carbaldehyde | C=O stretch | 1654 (Raman), 1658 (IR) | Raman, IR | Lower than theoretical values, suggesting C–H∙∙∙O interactions. mdpi.com |

NMR spectroscopy is indispensable for structural elucidation. For fluorinated compounds, ¹⁹F NMR is particularly powerful due to the favorable properties of the ¹⁹F nucleus.

The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high sensitivity, second only to ¹H. acs.orgrsc.org A key advantage of ¹⁹F NMR is its very large chemical shift range (>300 ppm), which makes the ¹⁹F chemical shift highly sensitive to the local electronic environment. acs.orghuji.ac.il This sensitivity can be exploited to probe subtle changes in molecular structure and conformation. acs.org

In the context of this compound, the ¹⁹F chemical shift would be a sensitive reporter on intermolecular interactions, including hydrogen bonding to the fluorine atom or nearby groups. Furthermore, through-space spin-spin couplings between ¹⁹F and nearby protons (e.g., ¹H-¹⁹F coupling across an N-H···F hydrogen bond) can provide direct evidence and characterization of such interactions. nih.gov A ¹⁹F-centered NMR analysis approach can assemble a rich dataset of chemical shifts and coupling constants (JHF, JFC) to enable detailed structure elucidation. rsc.orgnih.gov

Table 2: Key Properties of the ¹⁹F Nucleus for NMR Spectroscopy

| Property | Value/Description | Significance |

|---|---|---|

| Spin (I) | 1/2 | Yields sharp NMR signals. huji.ac.il |

| Natural Abundance | 100% | Maximizes signal intensity without isotopic enrichment. acs.org |

| Relative Sensitivity (vs ¹H) | ~83% | High sensitivity allows for detection of small sample quantities. acs.org |

| Chemical Shift Range | >300 ppm | Highly responsive to changes in the local chemical environment. acs.org |

Resonant Two-Photon Ionization (R2PI) is a highly sensitive and selective laser spectroscopy technique used to obtain electronic and vibrational spectra of molecules in the gas phase, often under supersonic jet-cooled conditions. hhu.de

The technique involves two steps:

Resonant Excitation : A tunable laser excites the molecule from its ground electronic state (S₀) to a specific vibronic level of an excited electronic state (S₁).

Ionization : A second laser photon, from the same or a different laser, ionizes the excited molecule. The resulting ions are then detected, typically using a time-of-flight mass spectrometer.

By scanning the wavelength of the first laser and monitoring the ion signal, an electronic spectrum of the molecule is recorded. hhu.de This method is mass-selective, allowing the study of specific molecules or clusters in a mixture. hhu.de

R2PI spectroscopy has been used to study 7-azaindole derivatives and their complexes. For the 7-azaindole···2-fluoropyridine dimer, the R2PI spectrum showed that the electronic origin band was significantly red-shifted (by 1278 cm⁻¹) from that of the 7-azaindole monomer, indicating a stabilization of the complex in the excited state. nih.gov The technique has also been applied to other nitrogen-containing heterocycles like adenine (B156593) and 2,7-diazaindole to map their vibronic structures and determine their ionization potentials. chemrxiv.orgresearcher.liferesearchgate.net

Quantum Chemistry and Density Functional Theory (DFT) Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are indispensable tools for complementing experimental spectroscopic data and providing deeper insights into the molecular properties of compounds like this compound benthamscience.comfu-berlin.deelsevierpure.com. DFT methods are widely used to predict molecular structures, vibrational frequencies, and electronic properties with a good balance of accuracy and computational cost ijcce.ac.ir. For various chloro-derivatives of 7-azaindole-3-carbaldehyde, DFT calculations have been successfully used to analyze molecular structures and vibrational spectra mdpi.comresearchgate.net. These computational studies are crucial for assigning experimental spectra and understanding how substitutions on the azaindole ring influence its geometry and electronic character.

Computational Analysis of Hydrogen Bond Strengths and Interactions

The 7-azaindole scaffold is a classic model for studying hydrogen bonding because it contains both a hydrogen bond donor (the pyrrolic N-H) and an acceptor (the pyridinic N) nih.gov. DFT calculations are extensively used to investigate the structure and binding energies of 7-azaindole dimers and its complexes with other molecules.

Studies on complexes of 7-azaindole with fluorinated pyridines have shown that the strength of the N-H···N hydrogen bond is sensitive to the degree and position of fluorination on the partner molecule rsc.orgresearchgate.net. Increasing fluorination tends to decrease the strength of the N-H···N interaction nih.govresearchgate.net. For example, the introduction of fluorine atoms at the 2 and 6 positions of pyridine induces significant structural changes, bending the hydrogen bond and introducing a competing n → π* interaction nih.govaip.org.

In the context of this compound itself, the electron-withdrawing nature of the fluorine atom at the 4-position is expected to influence the hydrogen bonding capabilities of the molecule. Molecular docking and simulation studies of related 7-azaindole inhibitors have shown that the azaindole core can form crucial hydrogen bonds and π-π stacking interactions with protein residues nih.gov. DFT calculations allow for a detailed analysis of these interactions, including bond distances, angles, and interaction energies, providing a quantitative understanding of the stability and nature of such non-covalent bonds. Energy decomposition analysis (EDA) can further clarify the nature of these hydrogen bonds, revealing the contributions of electrostatic and polarization components nih.gov.

Below is a table summarizing the types of computational analyses applied to the 7-azaindole system, which are directly relevant for understanding this compound.

| Computational Method | Application to 7-Azaindole Systems | Key Findings |

| DFT (B3LYP, M05-2X, etc.) | Geometry optimization and binding energy calculations of dimers and complexes. | Predicts stable structures and quantifies the strength of intermolecular interactions researchgate.net. |

| MP2 | High-accuracy calculation of binding energies, often used as a benchmark for DFT results. | Confirms the importance of dispersion effects in stabilizing complexes researchgate.net. |

| Energy Decomposition Analysis (EDA) | Partitions the total interaction energy into electrostatic, polarization, and other components. | Reveals the electrostatic nature of most hydrogen bonds in 7-azaindole complexes nih.gov. |

| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer and hyperconjugative interactions within hydrogen bonds. | Explains the red-shifting of N-H stretching frequencies upon hydrogen bond formation nih.gov. |

| Time-Dependent DFT (TD-DFT) | Calculation of electronic absorption spectra. | Helps in assigning experimental UV-Vis spectra and understanding electronic transitions ijcce.ac.ir. |

Conformational Analysis and Geometrical Optimization

Computational chemistry provides essential tools for the conformational analysis and geometrical optimization of this compound. These studies are fundamental to understanding the molecule's three-dimensional structure and its most stable energetic states. Density Functional Theory (DFT) is a commonly employed method for these calculations, offering a balance between accuracy and computational cost.

In practice, the process involves identifying all possible conformers of the molecule. For a molecule like this compound, this could include different orientations or dimers. For instance, studies on similar molecules like 4-chloro- and 5-chloro-7-azaindole-3-carbaldehydes have analyzed different dimeric structures to determine their relative stabilities. mdpi.comdoaj.org In one such study, two types of dimers were analyzed, differing by the rotation of an aldehyde group; computational results indicated that one dimer was more stable than the other, a finding that was consistent with experimental crystal structures for one of the compounds. mdpi.comdoaj.org

Once potential conformers are identified, their geometries are optimized to find the lowest energy structure on the potential energy surface. This optimization is typically performed using a specific DFT functional (e.g., B3LYP, PBE0, ωB97X-D) and a basis set (e.g., 6-311G(d,p)). mdpi.comrsc.org The agreement between calculated rotational constants and experimental microwave data for parent compounds like indole (B1671886) and 7-azaindole has been used to validate the choice of computational method, such as B3LYP/6-31G(d), for related azaindoles. mdpi.comresearchgate.net The final optimized geometry represents the most probable structure of the molecule in the gas phase.

| Parameter | Description | Common Examples |

|---|---|---|

| Computational Method | The theoretical approach used to approximate the electronic structure. | Density Functional Theory (DFT) |

| DFT Functional | The specific approximation to the exchange-correlation energy within DFT. | B3LYP-D3, PBE0-D3, ωB97X-D mdpi.com |

| Basis Set | A set of mathematical functions used to build molecular orbitals. | 6-31G(d), 6-311G(d,p) rsc.orgmdpi.com |

| Output Properties | The molecular properties obtained after optimization. | Rotational constants, bond lengths, bond angles, total energy |

Prediction of Electronic and Structural Properties

Following geometrical optimization, computational methods are used to predict a wide range of electronic and structural properties of this compound. These predictions offer insights into the molecule's reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) calculations can be used to compute various electron spectra. mdpi.com For the broader class of azaindoles, DFT has been used to predict properties such as vertical ionization energies and UV absorption spectra. mdpi.comresearchgate.net These theoretical spectra serve as valuable references for interpreting future experimental results.

Furthermore, DFT is employed to calculate key quantum chemical descriptors that characterize the molecule's reactivity. rsc.org These include:

Chemical Potential (μ): Relates to the tendency of an electron to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

These properties are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The analysis of these frontier orbitals is crucial for understanding chemical reactions and electronic transitions.

| Property Type | Specific Property | Method of Prediction | Relevance |

|---|---|---|---|

| Spectroscopic | UV Absorption Spectra mdpi.com | DFT | Predicts electronic transitions and color. |

| Vertical Ionization Energies mdpi.com | DFT | Relates to photoelectron spectroscopy. | |

| Reactivity Descriptors | Chemical Potential (μ) rsc.org | DFT (from HOMO/LUMO energies) | Indicates electron-donating/accepting ability. |

| Chemical Hardness (η) rsc.org | DFT (from HOMO/LUMO energies) | Describes molecular stability and reactivity. | |

| Electrophilicity Index (ω) rsc.org | DFT (from HOMO/LUMO energies) | Measures the capacity to accept electrons. |

Franck-Condon Simulations of Vibrational Spectra

Franck-Condon (FC) simulations are a powerful computational tool for interpreting vibrationally resolved electronic spectra. aps.org These simulations model the intensities of vibronic transitions—simultaneous changes in electronic and vibrational energy levels—based on the Franck-Condon principle. arxiv.org This principle states that electronic transitions occur much faster than nuclear motion, so the intensity of a vibronic transition is proportional to the overlap between the vibrational wavefunctions of the initial and final electronic states.

For a molecule like this compound, an FC analysis can reveal detailed information about how its geometry changes upon electronic excitation. researchgate.net The simulation process requires several key inputs derived from high-level quantum chemistry calculations, typically DFT:

Optimized Geometries: The equilibrium structures of both the ground and excited electronic states. aps.org

Vibrational Frequencies and Normal Modes: The harmonic vibrational modes for both electronic states. aps.org

The simulation then calculates the Franck-Condon factors, which are the squared overlap integrals between the vibrational wavefunctions. These factors determine the shape and fine structure of the absorption or emission spectrum. bris.ac.uk The Duschinsky effect, which accounts for the mixing of normal modes between the two electronic states, is often included for greater accuracy. aps.orgbris.ac.uk By comparing the simulated spectrum to experimental data, researchers can assign specific vibrational bands and quantify changes in bond lengths and angles upon excitation. researchgate.net

| Component | Description | Computational Source |

|---|---|---|

| Input | Optimized geometry of the ground electronic state. | DFT Calculations |

| Input | Optimized geometry of the target excited electronic state. | DFT Calculations |

| Input | Vibrational frequencies and normal modes for both states. | DFT Calculations |

| Calculation | Computation of Franck-Condon factors (vibrational wavefunction overlap). bris.ac.uk | Specialized Simulation Software |

| Output | Simulated vibrationally resolved electronic spectrum. | Graphical Plot |

| Analysis | Comparison with experimental spectrum to determine geometry change upon excitation. researchgate.net | Interpretation and Fitting |

Computational Studies on Protein-Ligand Binding (e.g., Free Energy Perturbation - FEP)

Computational methods are indispensable for studying the interaction of this compound with biological targets like proteins. These techniques can predict binding modes, assess interaction stability, and calculate binding affinities, thereby guiding the design of more potent molecules.

Molecular Docking and Molecular Dynamics (MD) The initial step in studying protein-ligand binding is often molecular docking. This method predicts the preferred orientation of the ligand within the protein's binding site. For example, in a study of 7-azaindole derivatives targeting the SARS-CoV-2 spike protein, docking was used to place a compound (ASM-7, containing a fluorophenyl group) into the binding interface. nih.gov The resulting pose revealed key interactions, such as the 7-azaindole scaffold forming a hydrogen bond with an aspartate residue and pi-cation interactions with a lysine (B10760008) residue. nih.gov

Following docking, Molecular Dynamics (MD) simulations are performed. MD simulates the movement of atoms over time, providing insights into the stability and dynamics of the protein-ligand complex. physchemres.org For the ASM-7 compound, a 100 ns MD simulation showed that the hydrogen bond formed by the 7-azaindole group was stable for 96% of the simulation time, indicating a strong and persistent interaction. nih.gov MD simulations can also reveal how the ligand's binding affects the protein's flexibility and conformation. physchemres.org

Free Energy Perturbation (FEP) While docking and MD provide qualitative insights, Free Energy Perturbation (FEP) is a more rigorous and computationally intensive method used to accurately calculate the relative binding free energies between two ligands. mavenrs.com FEP simulates a non-physical, alchemical pathway that gradually transforms one molecule into another (e.g., a hydrogen atom into a fluorine atom) both in solvent and when bound to the protein. columbia.edu The difference in the free energy of these two transformations yields the relative binding free energy (ΔΔG), which can be directly compared to experimental data. columbia.edu

This technique is particularly valuable for lead optimization. For instance, FEP calculations were used in a scaffold hopping strategy to evaluate different substituents on a core structure, including a fluoro group at the 7-position, to determine the most favorable modifications for improving binding affinity. nih.gov The high accuracy of FEP, often within 1 kcal/mol, makes it a powerful tool for guiding decisions in drug discovery projects. vu.nl

| Method | Primary Purpose | Key Output | Computational Cost |

|---|---|---|---|

| Molecular Docking | Predict binding pose and orientation. nih.gov | Ligand conformation, binding score. | Low |

| Molecular Dynamics (MD) | Assess stability and dynamics of the complex. physchemres.org | Interaction stability over time, conformational changes. | Medium to High |

| Free Energy Perturbation (FEP) | Accurately calculate relative binding affinity. mavenrs.comresearchgate.net | Relative binding free energy (ΔΔG). | Very High |

Applications of 4 Fluoro 7 Azaindole in Medicinal Chemistry and Drug Discovery

4-Fluoro-7-azaindole as a Privileged Scaffold in Drug Design

The 7-azaindole (B17877) framework, to which this compound belongs, is widely regarded as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to serve as a versatile core structure for designing ligands that can interact with a variety of biological targets with high affinity.

Azaindoles are bioisosteres of the naturally occurring indole (B1671886) and purine (B94841) systems, meaning they have similar shapes and electronic properties. The strategic replacement of a carbon atom in the indole ring with a nitrogen atom to form an azaindole can significantly and favorably modulate a molecule's physicochemical properties. These modifications can influence factors such as solubility, lipophilicity, and metabolic stability, which are critical for a compound's drug-like characteristics. The nitrogen atom in the pyridine (B92270) ring of 7-azaindole provides an additional hydrogen bond acceptor, enhancing its ability to bind to target proteins. This feature has been extensively exploited in drug discovery programs, making the 7-azaindole scaffold a popular choice for generating novel therapeutic agents, particularly in the field of kinase inhibition.

Development of Kinase Inhibitors

The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors. Protein kinases, which constitute one of the largest gene families, are crucial regulators of nearly all cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The 7-azaindole moiety serves as an excellent "hinge-binding" motif, effectively competing with adenosine triphosphate (ATP) to block kinase activity.

The versatility of the this compound scaffold and its parent structure, 7-azaindole, has led to the development of inhibitors against a wide array of specific kinases implicated in cancer progression.

c-Met: Researchers at Bristol-Myers Squibb utilized the 7-azaindole scaffold to develop novel and potent inhibitors of the c-Met receptor tyrosine kinase, a key driver in many human cancers. An intermediate, 4-(2-Fluoro-4-nitrophenoxy)-7-azaindole, was a key component in the synthesis of these inhibitors nih.govmdpi.com.

Cdc7: Cell division cycle 7 (Cdc7) kinase is essential for the initiation of DNA replication. Orally active inhibitors of Cdc7 based on the 7-azaindole core have been successfully designed to halt the proliferation of cancer cells mdpi.com.

Aurora Kinases: These serine/threonine kinases are critical for cell division, and their inhibition is a validated anticancer strategy. The 7-azaindole framework has been incorporated into molecules designed to target Aurora kinases A, B, and C.

DYRK Family: The dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK1A, DYRK1B, DYRK2) are implicated in glioblastoma and other cancers. nih.gov. Derivatives of 7-azaindole have been shown to inhibit the viability, migration, and invasion of glioblastoma cells by targeting DYRK1B and DYRK2 kinases nih.gov.

PI3K: The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently deregulated in human cancers. A novel series of potent PI3K inhibitors was discovered using a 7-azaindole scaffold, demonstrating activity at both the molecular and cellular levels researchgate.net.

| Target Kinase | Therapeutic Area | Role of 7-Azaindole Scaffold | Example/Finding |

|---|---|---|---|

| c-Met | Oncology | Core scaffold for inhibitor design. | Used to create potent inhibitors targeting the c-Met receptor nih.govmdpi.com. |

| Cdc7 | Oncology | Basis for orally active inhibitors. | Inhibits DNA replication initiation in cancer cells mdpi.com. |

| Aurora A/B/C | Oncology | Framework for designing inhibitors. | Targets kinases essential for mitotic progression. |

| DYRK1A/1B/2 | Oncology (Glioblastoma) | Scaffold for inhibitors targeting the DYRK family. | Inhibits cancer cell viability and invasion nih.gov. |

| PI3K | Oncology | Core of novel PI3K inhibitors. | Demonstrates potent inhibition of the PI3K/AKT/mTOR pathway researchgate.net. |

The efficacy of 7-azaindole-based kinase inhibitors stems from their specific mode of interaction within the ATP-binding pocket of the target kinase. The scaffold acts as an "ATP-competitive" inhibitor by mimicking the hinge-binding interactions of the adenine (B156593) base of ATP.

The key interaction involves the formation of two critical hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme.

The nitrogen at position 7 (N7) of the pyridine ring acts as a hydrogen bond acceptor .

The hydrogen atom on the nitrogen at position 1 (N1) of the pyrrole (B145914) ring acts as a hydrogen bond donor .

This bidentate hydrogen bonding pattern anchors the inhibitor firmly in the active site, preventing ATP from binding and effectively shutting down the kinase's catalytic activity. For instance, in c-Met inhibitors, the 7-azaindole core forms hydrogen bonds with the backbone of Met1160 in the hinge region. Similarly, in PI3Kγ, the scaffold forms two hydrogen bonds with the residue Val882 nih.govresearchgate.net.

Systematic analysis of co-crystal structures has revealed that 7-azaindole inhibitors can adopt different orientations within the active site, which are often classified as "normal" or "flipped" binding modes, depending on the precise interaction with the hinge residues.

| Target Kinase | Key Hinge Residue(s) | Interaction Details |

|---|---|---|

| c-Met | Met1160 | N7 accepts an H-bond from the backbone NH; N1 donates an H-bond to the backbone carbonyl. |

| PI3Kγ | Val882 | The 7-azaindole scaffold forms two hydrogen bonds with this key residue nih.govresearchgate.net. |

| BRAF | Cys532, Gln530 | N7 accepts an H-bond from the backbone amide of Cys532; N1 donates an H-bond to the backbone carbonyl of Gln530. |

Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For 7-azaindole-based kinase inhibitors, SAR exploration has yielded several key insights. The various positions on the 7-azaindole ring (C2, C3, C4, C5, C6) are amenable to substitution, allowing for the fine-tuning of inhibitor characteristics.

Research has shown that substitutions at the C3 and C5 positions are particularly important for modulating kinase selectivity and potency. For example, introducing specific aryl or heterocyclic groups at these positions can extend into adjacent hydrophobic pockets within the ATP-binding site, leading to enhanced affinity. The introduction of a fluorine atom at the C4 position, creating this compound, can improve metabolic stability and alter electronic properties, potentially enhancing binding affinity or cell permeability. SAR studies have been instrumental in the discovery of highly potent and selective inhibitors, including the FDA-approved drug Vemurafenib, which evolved from a 7-azaindole fragment.

Anticancer Agents

Given that dysregulated kinase activity is a fundamental driver of cancer, kinase inhibitors are a major class of anticancer drugs. The development of compounds based on the this compound scaffold is therefore intrinsically linked to the discovery of new anticancer agents. By selectively targeting kinases that are overactive or mutated in tumor cells, these inhibitors can block the signaling pathways that promote cancer cell growth, proliferation, and survival.

Beyond kinase inhibition, the 7-azaindole scaffold has proven valuable in the design of inhibitors for other important cancer targets, such as Poly(ADP-ribose) polymerase (PARP). PARP enzymes are critical for DNA repair, particularly for fixing single-strand breaks.

In cancers with mutations in the BRCA1 or BRCA2 genes, the cell's ability to repair double-strand DNA breaks is compromised. Inhibiting PARP in these cancer cells leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

A new class of PARP-1 inhibitors has been designed based on a 7-azaindole-1-carboxamide scaffold nih.govijper.org. These compounds have demonstrated potent inhibition of the PARP-1 enzyme and have shown significant antiproliferative activity in cancer cell lines that have defects in DNA repair pathways nih.gov. One selected compound from this class exhibited antitumor effects in an in vivo model of human breast carcinoma that were comparable to the approved PARP inhibitor Olaparib nih.gov. Molecular docking studies have further supported the potential of 7-azaindole derivatives to bind effectively to the PARP enzyme, highlighting their promise for the development of novel anticancer therapies researchgate.net.

Activity against Various Cancer Cell Lines (e.g., MCF-7, PC3, A375, HL-60, A2780)

Derivatives of the 7-azaindole scaffold have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Research has shown that these compounds can inhibit the growth of tumors originating from different tissues.